9-ブロモ-9-フェニルフルオレン

概要

説明

Synthesis Analysis

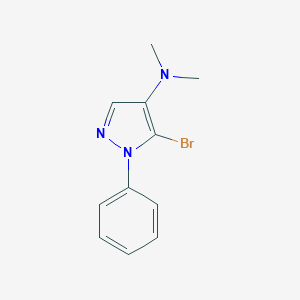

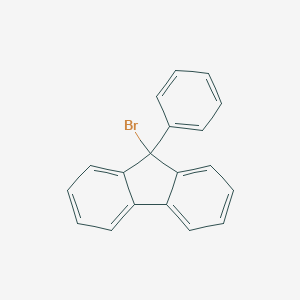

The synthesis of 9-Bromo-9-phenylfluorene typically involves the bromination of fluorene derivatives. An example includes the reaction of 9-phenyl-9-fluorenol with brominating agents, leading to the introduction of a bromo group at the 9-position of the fluorene ring. This process is crucial for further functionalization and transformation into various organic compounds (Jamison et al., 2003).

Molecular Structure Analysis

9-Bromo-9-phenylfluorene's molecular structure is characterized by the presence of a bromine atom and a phenyl group attached to the fluorene skeleton. This configuration is essential for its reactivity and interaction with other chemical entities. The bromo group, in particular, makes it a valuable intermediate for nucleophilic substitution reactions and cross-coupling reactions, which are pivotal in organic synthesis.

Chemical Reactions and Properties

9-Bromo-9-phenylfluorene undergoes various chemical reactions, including Grignard reactions, metalation with lithium or magnesium, and hydroxy by halogen replacement reactions. These reactions expand its utility in synthesizing a wide range of chemical compounds. Its reactivity with silver salts of aryl nitroacetonitriles, for example, leads to the formation of 9-(α-cyanoarylidene)fluorenes, showcasing its versatility in organic transformations (Lianis et al., 1987).

科学的研究の応用

有機合成

9-ブロモ-9-フェニルフルオレン: は、有機合成における重要な試薬です。 他の分子に9-フェニルフルオレニル基を導入するために使用され、これは保護基として、またはより複雑な有機化合物の部分として役立ちます . この化合物は、その安定性と反応性のために、様々な有機材料の合成に特に有用です。

医薬品研究

医薬品研究では、9-ブロモ-9-フェニルフルオレンを使用して、潜在的な治療効果を持つ新規化合物を創製することができます。 その臭素原子は他の官能基に置き換えることができ、新規医薬品の開発を可能にします .

材料科学

この化合物は、特に有機半導体の開発において、材料科学で応用されています。 フェニルフルオレン構造は、その電子特性で知られており、OLED(有機ELディスプレイ)やその他の電子機器で使用するために適しています .

触媒

9-ブロモ-9-フェニルフルオレン: は、触媒における配位子として機能することができます。 金属と錯体を形成することができ、重合反応やクロスカップリング反応など、様々な化学反応を触媒することができます .

光物理学

蛍光特性を持つため、9-ブロモ-9-フェニルフルオレンは光物理学的研究で使用されています。 研究者は、この化合物と相互作用する光子の挙動を研究することができ、これは新規フォトニック材料の開発にとって重要です .

化学教育

化学教育では、9-ブロモ-9-フェニルフルオレンは、速度論的律速S N 1機構によって進む、加溶媒分解などの様々な化学反応や機構を実証するために使用されています . これは、反応速度論と置換反応を説明するための優れた例です。

分析化学

この化合物は、分析化学においても標準物質または参照物質として使用されています。 その明確な構造と特性により、機器の校正や分析方法の検証に最適な候補となっています .

ナノテクノロジー

最後に、9-ブロモ-9-フェニルフルオレンはナノテクノロジーで潜在的な応用があります。 ナノスケールデバイスや材料の開発のための分子足場を構築するために使用できます .

Safety and Hazards

9-Bromo-9-phenylfluorene causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

While specific future directions for 9-Bromo-9-phenylfluorene are not mentioned in the search results, it is used in the preparation of various compounds such as N-(9-(9-phenylfluorenyl))-L-alaninal, N-(9-phenylfluoren-9-yl)-L-serine, and 1-hydroxypyrazoles protected at the oxygen atom . This suggests potential applications in the synthesis of other complex organic compounds.

作用機序

Target of Action

It’s known that the compound undergoes solvolysis, a reaction involving the breaking of bonds with the help of a solvent .

Mode of Action

The solvolysis of 9-Bromo-9-phenylfluorene has been reported to proceed via a limiting S N 1 mechanism . In this process, the bromine atom is replaced by a nucleophile, which is often a solvent molecule. This reaction results in the formation of a new compound .

Result of Action

It’s known that the compound can be used in the preparation of various other compounds, such as n-(9-(9-phenylfluorenyl))-l-alaninal, n-(9-phenylfluoren-9-yl)-l-serine, and 1-hydroxypyrazoles protected at the oxygen atom .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-Bromo-9-phenylfluorene. Moreover, it’s recommended to ensure adequate ventilation when handling the compound, and it should be kept away from drains .

特性

IUPAC Name |

9-bromo-9-phenylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQXNCDBSALQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282811 | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55135-66-5 | |

| Record name | 55135-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Bromo-9-phenylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 9-Bromo-9-phenylfluorene in chemical synthesis?

A1: 9-Bromo-9-phenylfluorene serves as a crucial starting material for introducing the 9-phenyl-9-fluorenyl (PhF) protecting group. [] This group is particularly useful in peptide synthesis for protecting the Nα position of amino acids and preventing racemization. []

Q2: What are the limitations of traditional methods for introducing the PhF group, and how does the research propose to overcome them?

A2: Traditional methods using 9-Bromo-9-phenylfluorene with potassium phosphate and lead nitrate often require extended reaction times (several days) and can suffer from inconsistent yields. [] The research demonstrates that using 9-chloro-9-phenylfluorene (PhFCl) with N-methylmorpholine and silver nitrate significantly accelerates the reaction, achieving excellent yields in significantly less time. []

Q3: Beyond amine protection, what other applications does the research explore for 9-chloro-9-phenylfluorene?

A3: The research investigates the broader utility of PhFCl for protecting other functional groups. It demonstrates the successful protection of alcohols, carboxylic acids, sulfonamides, amides, and thiols under specific reaction conditions using either PhFCl or 9-phenyl-9-fluorenol (PhFOH) in conjunction with suitable reagents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)